

Unraveling the Molecular Architecture of Sibiricaxanthone B: A Technical Guide

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Compound of Interest

Compound Name: *Sibiricaxanthone B*

Cat. No.: *B15590734*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical structure elucidation of **Sibiricaxanthone B**, a xanthone C-glycoside isolated from the roots of *Polygala sibirica* and *Polygala tenuifolia*.^[1] This document details the spectroscopic data and experimental methodologies that were instrumental in determining its complex molecular structure, presenting the information in a clear and accessible format for researchers and professionals in the field of natural product chemistry and drug development.

Chemical Identity and Structural Confirmation

Sibiricaxanthone B is chemically identified as 2-C-[β -d-apiofuranosyl-(1 \rightarrow 2)- β -d-glucopyranosyl]-1,3,7-trihydroxyxanthone.^[2] Its molecular formula has been established as C₂₄H₂₆O₁₄, with a corresponding molecular weight of 538.45 g/mol.^[2] The structure was first reported by Miyase et al. in 1999.^[2]

Table 1: Physicochemical Properties of **Sibiricaxanthone B**

Property	Value	Source
Molecular Formula	C ₂₄ H ₂₆ O ₁₄	[2]
Molecular Weight	538.45 g/mol	[2]
CAS Number	241125-81-5	
Appearance	Yellow Powder	
Solubility	Soluble in methanol, DMSO	

The elucidation of this intricate structure was achieved through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data for Structural Elucidation

The structural backbone of **Sibiricaxanthone B**, a xanthone core with a C-glycosidically linked disaccharide, was pieced together through meticulous analysis of 1D and 2D NMR data, along with high-resolution mass spectrometry.

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was crucial in determining the elemental composition of **Sibiricaxanthone B**.

Table 2: High-Resolution Mass Spectrometry Data for **Sibiricaxanthone B**

Ion	Calculated m/z	Found m/z
[M+H] ⁺	539.1300	539.1299
[M+Na] ⁺	561.1119	561.1118

¹H NMR Spectroscopy

The ¹H NMR spectrum of **Sibiricaxanthone B** reveals characteristic signals for the aromatic protons of the xanthone nucleus and the protons of the two sugar moieties. The anomeric

protons are particularly informative for determining the nature and linkage of the glycosidic bonds.

Table 3: ^1H NMR Spectroscopic Data for **Sibiricaxanthone B** (500 MHz, DMSO-d_6)

Position	δ (ppm)	Multiplicity	J (Hz)
Xanthone Moiety			
H-4	7.35	d	8.9
H-5	6.91	d	2.3
H-6	6.85	dd	8.9, 2.3
H-8	6.38	s	
Glucose Moiety			
H-1'	4.85	d	9.8
H-2'	4.15	t	9.1
H-3'	3.75	t	8.9
H-4'	3.51	t	9.1
H-5'	3.78	m	
H-6'a	3.95	dd	11.8, 2.1
H-6'b	3.70	dd	11.8, 5.5
Apiose Moiety			
H-1"	5.10	d	2.5
H-2"	4.05	d	2.5
H-3"	3.80	s	
H-4"a	3.65	d	9.5
H-4"b	3.55	d	9.5
H-5"	3.45	s	

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a complete carbon count and crucial information about the chemical environment of each carbon atom, including the carbonyl carbon of the xanthone, the aromatic carbons, and the sugar carbons.

Table 4: ¹³C NMR Spectroscopic Data for **Sibiricaxanthone B** (125 MHz, DMSO-d₆)

Position	δ (ppm)	Position	δ (ppm)
Xanthone Moiety			
C-1	161.5	C-1'	74.2
C-2	110.1	C-2'	80.1
C-3	163.8	C-3'	78.9
C-4	103.5	C-4'	71.5
C-4a	156.9	C-5'	82.3
C-5	102.1	C-6'	62.5
C-6	121.5	Ariose Moiety	
C-7	165.2	C-1"	110.8
C-8	94.5	C-2"	77.5
C-8a	151.2	C-3"	80.3
C-9	182.1	C-4"	75.1
C-9a	108.5	C-5"	65.4

Experimental Protocols

The successful elucidation of **Sibiricaxanthone B**'s structure relies on meticulous experimental procedures for its isolation, purification, and spectroscopic analysis.

Isolation and Purification

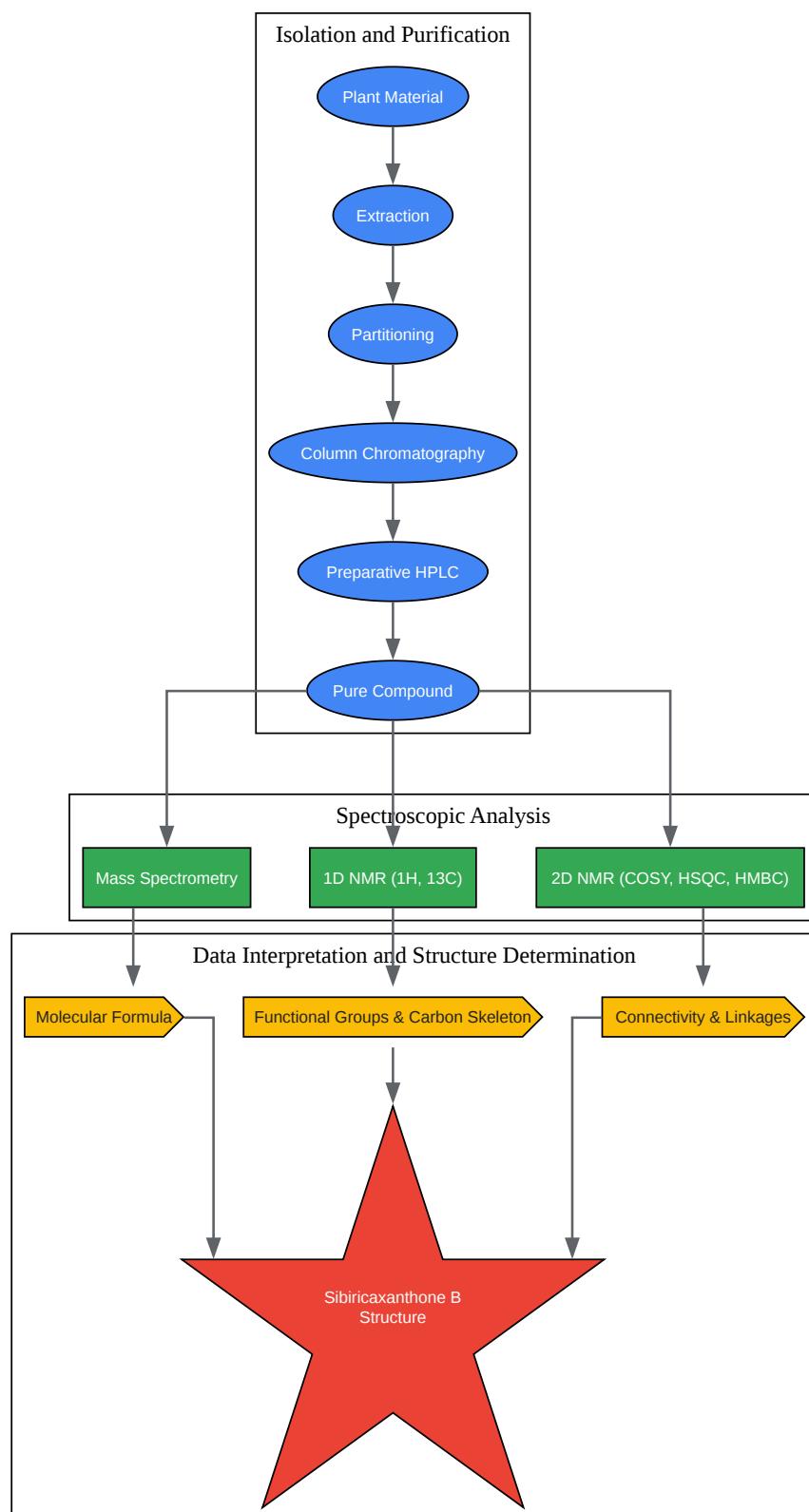
- Extraction: Dried and powdered roots of *Polygala sibirica* are extracted exhaustively with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.
- Solvent Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate to remove non-polar and moderately polar constituents. The xanthone glycosides, including **Sibiricaxanthone B**, typically remain in the aqueous or ethyl acetate fraction.
- Column Chromatography: The enriched fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Preparative HPLC: Fractions containing **Sibiricaxanthone B** are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using a methanol-water gradient system to yield the pure compound.

Spectroscopic Analysis

- NMR Spectroscopy: ^1H , ^{13}C , COSY, HSQC, and HMBC spectra are recorded on a 500 MHz NMR spectrometer using DMSO-d₆ as the solvent. Chemical shifts are referenced to the solvent signals.
- Mass Spectrometry: High-resolution mass spectra are obtained on a Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

Visualization of the Elucidation Process

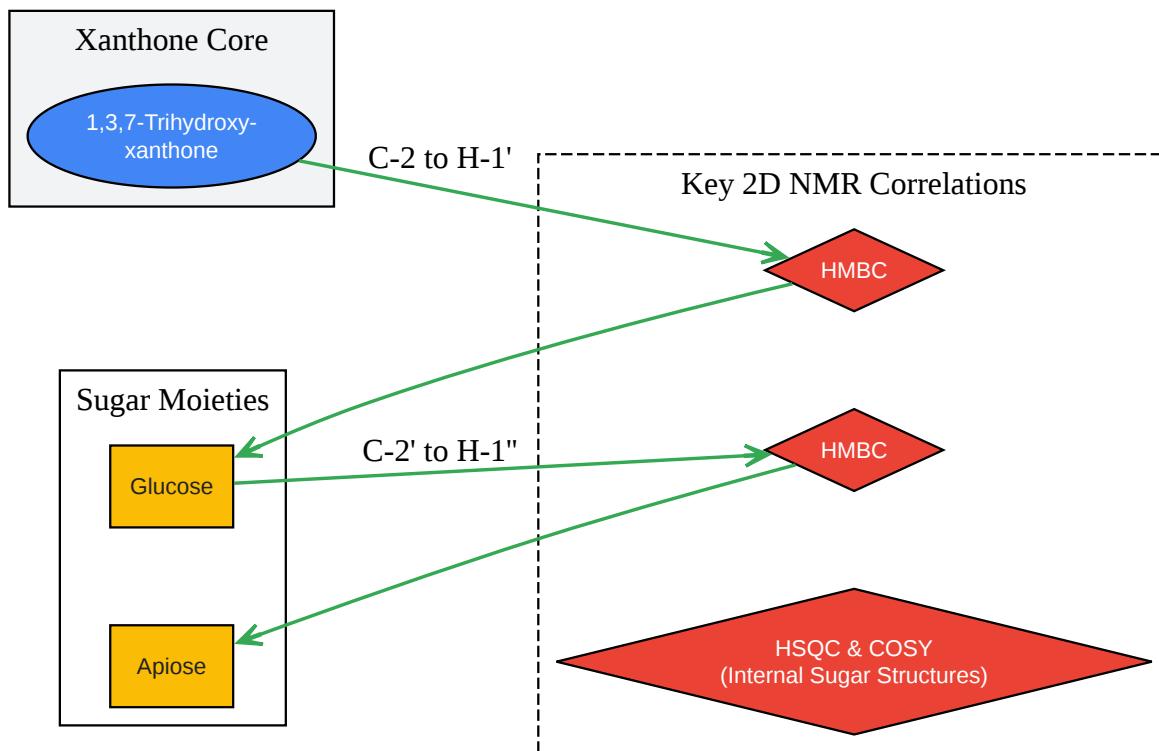
The logical workflow for the structure elucidation of **Sibiricaxanthone B** can be visualized as a stepwise process, integrating data from various analytical techniques.



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Caption: Logical workflow for the structure elucidation of **Sibiricaxanthone B**.

The key 2D NMR correlations that were pivotal in establishing the final structure are depicted in the following diagram.



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Caption: Key 2D NMR correlations confirming the structure of **Sibiricaxanthone B**.

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References

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